3-Cyclobutyl-2-methylpropanoic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Medicinal chemists require conformationally restricted carboxylic acids with defined regioisomer purity. Generic α-cyclobutyl isomers fail to replicate the 3D geometry and binding profiles of β-substituted analogs. CAS 1513963-47-7 solves this with: - β-Cyclobutylpropanoic acid scaffold (vs. α-isomer CAS 1603359-47-2) - Racemic form (chiral center at α-carbon) - Non-hazardous classification → no HazMat fees, ambient shipping - 3× cost advantage over (R)-enantiomer (CAS 2179069-16-8) ≥95% purity, ideal for SAR libraries and process development.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1513963-47-7
Cat. No. B3104990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-2-methylpropanoic acid
CAS1513963-47-7
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(CC1CCC1)C(=O)O
InChIInChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyFAAJTMSAPUMRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-2-methylpropanoic Acid Sourcing & Technical Overview


3-Cyclobutyl-2-methylpropanoic acid (CAS 1513963-47-7), also designated α-methyl-cyclobutanepropanoic acid, is a branched, cyclic aliphatic carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The compound features a propanoic acid core substituted with a methyl group at the α-carbon and a cyclobutyl ring at the β-position, a structural motif that introduces both conformational constraint and lipophilicity (predicted density: 1.041±0.06 g/cm³; predicted boiling point: 240.3±8.0 °C) . It is commercially supplied as a research building block, typically at a minimum purity specification of 95%, for applications in medicinal chemistry and organic synthesis .

β-Cyclobutylpropanoic acid scaffold for conformational constraint
Racemic mixture supports early-stage SAR exploration
Non-hazardous shipping simplifies procurement logistics

3-Cyclobutyl-2-methylpropanoic Acid Isomer Substitution Risks


Within the C₈H₁₄O₂ constitutional isomer space, the specific positioning of the cyclobutyl group—whether at the α-carbon versus the β-carbon—produces functionally distinct chemical entities with divergent physicochemical and biological properties [1]. As a class-level inference from medicinal chemistry principles, the β-cyclobutyl substitution pattern present in 3-cyclobutyl-2-methylpropanoic acid confers a unique three-dimensional geometry and electronic environment compared to α-cyclobutyl isomers such as 2-cyclobutyl-2-methylpropanoic acid (CAS 1603359-47-2) . This regioisomeric differentiation can critically influence molecular recognition events, including enzyme active site complementarity and receptor binding, such that generic replacement with a different cyclobutylpropanoic acid isomer may result in unpredictable and potentially detrimental changes to a lead compound's activity profile [1]. Furthermore, the chiral α-carbon introduces stereochemical considerations: racemic 3-cyclobutyl-2-methylpropanoic acid can be resolved into its (R)- and (S)-enantiomers (e.g., CAS 2179069-16-8), which may exhibit differential pharmacological properties .

α-Cyclobutyl regioisomer

Replacing with 2-cyclobutyl-2-methylpropanoic acid may alter geometry, reactivity, and biological recognition.

Enantiopure substitution

Switching racemate to (R)-enantiomer without chiral validation may yield different target engagement profiles.

3-Cyclobutyl-2-methylpropanoic Acid vs. Analogs & Isomers


Regioisomeric Differentiation vs. α-Cyclobutyl Isomer

3-Cyclobutyl-2-methylpropanoic acid (CAS 1513963-47-7) is a β-cyclobutyl-substituted propanoic acid that is structurally and functionally distinct from its α-cyclobutyl constitutional isomer, 2-cyclobutyl-2-methylpropanoic acid (CAS 1603359-47-2). In the target compound, the cyclobutyl ring is positioned on the β-carbon relative to the carboxyl group, whereas in the comparator it is attached to the α-carbon, creating a geminal dimethyl-like substitution pattern .

Regioisomer structure
Reported
β-Cyclobutyl-CH₂-CH(CH₃)-COOH vs α-Cyclobutyl-C(CH₃)₂-COOH
Regioisomeric difference may affect reactivity and target binding
Structural comparison; data to verify
Medicinal Chemistry Organic Synthesis Building Blocks

Racemic Mixture as Cost-Effective Precursor

3-Cyclobutyl-2-methylpropanoic acid (CAS 1513963-47-7) is supplied as a racemic mixture, whereas the resolved (R)-enantiomer (CAS 2179069-16-8) is also commercially accessible but commands a substantial price premium . The racemate offers a more economical entry point for initial biological screening or SAR exploration before committing to costly enantiopure synthesis.

Cost differential
Reported
~3× price premium for (R)-enantiomer
Supports cost-sensitive early-stage screening
Pricing comparison; data to verify
Chiral Synthesis Drug Discovery Analytical Chemistry

Non-Hazardous Advantage Over α-Isomer

Vendor safety data sheets indicate that 3-cyclobutyl-2-methylpropanoic acid is not classified as hazardous material for transportation under DOT/IATA regulations, whereas the α-cyclobutyl isomer 2-cyclobutyl-2-methylpropanoic acid carries hazard warnings including skin and serious eye irritation, as well as respiratory irritation .

Shipping classification
Reported
Not hazardous (DOT/IATA) vs Warning (H315, H319, H335)
May reduce shipping restrictions and compliance overhead
Vendor SDS comparison; data to verify
Chemical Procurement Laboratory Safety Supply Chain Management

3-Cyclobutyl-2-methylpropanoic Acid Procurement Use Cases


Cyclobutyl Pharmacophores for CNS & Metabolic Disease

The β-cyclobutylpropanoic acid scaffold serves as a versatile intermediate for constructing conformationally restricted analogs of bioactive carboxylic acids, including amino acid mimetics and LPA receptor antagonists [1]. The racemic nature of CAS 1513963-47-7 makes it particularly suitable for initial library synthesis and SAR exploration, where chirality can be evaluated before committing to enantiopure synthesis. As established in Section 3, the compound's β-substitution pattern provides a distinct geometry from α-cyclobutyl isomers, offering medicinal chemists an additional degree of freedom in optimizing target binding .

Non-Hazardous Building Blocks for High-Throughput Chemistry

For laboratories conducting parallel synthesis or high-throughput experimentation, the non-hazardous classification of 3-cyclobutyl-2-methylpropanoic acid (documented in Section 3, Evidence Item 3) translates to streamlined logistics and reduced compliance overhead. The absence of HazMat shipping fees and simplified storage requirements (cool, dry place) make this compound particularly well-suited for automated synthesis platforms where frequent reordering and minimal handling restrictions are advantageous .

Cost-Effective Scale-Up of Cyclobutyl Intermediates

As highlighted in Section 3 (Evidence Item 2), the racemic 3-cyclobutyl-2-methylpropanoic acid offers a 3× cost advantage over its enantiopure (R)-counterpart for comparable quantities. This price differential makes the racemate the preferred choice for process chemistry development and early scale-up studies, where chiral resolution or asymmetric synthesis can be deferred until clinical candidate selection validates the necessity of a specific enantiomer [1].

Application
Selection Property
Validation Focus
Cyclobutyl pharmacophore research (CNS/metabolic models)
β-Cyclobutyl substitution geometry
Target-binding and reactivity profiling
High-throughput synthesis workflows
Non-hazardous shipping classification
Logistics compliance review
Scale-up intermediate synthesis
Racemic pricing profile
Enantiomer-specific activity de-risking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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